(1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid
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Overview
Description
(1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. The compound features a cyclopropane ring, which is known for its strained nature and unique reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound finds applications in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism by which (1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, facilitating the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropanecarboxylic acid (ACC): Known for its role as a plant growth regulator.
Coronamic acid: A conformationally rigid analog of natural amino acids.
Norcoronamic acid: Another analog with significant biological activity.
Uniqueness
(1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid stands out due to its chiral nature and the presence of the Boc protecting group. These features make it a versatile intermediate in the synthesis of various biologically active compounds, offering unique reactivity and selectivity compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOVYASDUSWBOL-IAQYHMDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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